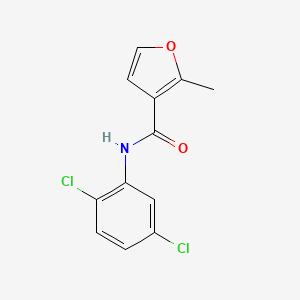
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone is 271.168462302 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological and Toxicological Studies
Psychoactive Effects and Toxicity
The research on similar compounds often focuses on understanding their psychoactive effects and potential toxicity. For instance, studies on substances like TFMPP (trifluoromethylphenylpiperazine), a compound structurally related to piperazines, examine the subjective effects, including dysphoria and stimulant-like effects, and their implications for human health and safety. Studies such as those by Jan et al. (2010) and others have contributed significantly to our understanding of the pharmacological profiles of these compounds and their potential risks, including severe intoxication and adverse health effects (Jan et al., 2010; Helander et al., 2014).
Metabolism and Disposition Studies
Investigating the metabolism and disposition of compounds provides crucial insights into their pharmacokinetics and potential metabolic pathways. Studies like those on SB-649868, an orexin receptor antagonist, detail the metabolic processes and excretion patterns in humans, offering vital information for drug development and safety assessments (Renzulli et al., 2011).
Biochemical Research
Receptor Binding Studies
Compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone are often explored for their binding affinities to various receptors, which is critical for the development of therapeutic agents. Research on compounds like WAY-100635 and its metabolites has expanded our knowledge of receptor occupancy and the potential therapeutic applications of receptor antagonists (Osman et al., 1996).
Occupational and Environmental Health
Studies also delve into the occupational and environmental health aspects related to exposure to certain chemicals. For instance, the investigation of dermatitis and respiratory symptoms among workers exposed to methylisothiazolinone and methylchloroisothiazolinone highlights the importance of understanding and mitigating occupational hazards associated with chemical exposure (Herry et al., 2016).
Propiedades
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-16(13-5-3-4-6-14(13)17-12)15(20)11-19-9-7-18(2)8-10-19/h3-6,17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCCTNZDQSNAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide](/img/structure/B5544971.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5544999.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)
![(1S,5R)-6-(cyclopropylmethyl)-3-(5-ethylthiophene-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)

![(NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B5545056.png)
